molecular formula C14H13NS B14637653 2,7-Dimethyl-10H-phenothiazine CAS No. 55601-81-5

2,7-Dimethyl-10H-phenothiazine

Cat. No.: B14637653
CAS No.: 55601-81-5
M. Wt: 227.33 g/mol
InChI Key: QNMVXOGCFYYMNQ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-10H-phenothiazine typically involves the introduction of methyl groups to the phenothiazine core. One common method is the methylation of phenothiazine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and subsequent nucleophilic substitution with amines or alcohols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenothiazines with different functional groups.

Scientific Research Applications

2,7-Dimethyl-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its neuroleptic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, its neuroleptic effects are attributed to its ability to block dopamine receptors in the brain, thereby reducing psychotic symptoms. The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

    Phenothiazine: The parent compound with a wide range of applications.

    10H-Phenothiazine: Another derivative with different substitution patterns.

    2,7-Dimethylphenazine: A structurally similar compound with distinct properties.

Uniqueness: 2,7-Dimethyl-10H-phenothiazine is unique due to the specific placement of methyl groups, which can influence its chemical reactivity and biological activity. Compared to other phenothiazine derivatives, it may exhibit enhanced stability, solubility, and specific interactions with molecular targets.

Properties

CAS No.

55601-81-5

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2,7-dimethyl-10H-phenothiazine

InChI

InChI=1S/C14H13NS/c1-9-4-6-13-12(7-9)15-11-5-3-10(2)8-14(11)16-13/h3-8,15H,1-2H3

InChI Key

QNMVXOGCFYYMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C

Origin of Product

United States

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